molecular formula C14H15NO3 B11797685 4-(2-Methoxybenzoyl)tetrahydro-2H-pyran-4-carbonitrile

4-(2-Methoxybenzoyl)tetrahydro-2H-pyran-4-carbonitrile

Cat. No.: B11797685
M. Wt: 245.27 g/mol
InChI Key: UWIACZORNDGSJM-UHFFFAOYSA-N
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Description

4-(2-Methoxybenzoyl)tetrahydro-2H-pyran-4-carbonitrile is a heterocyclic compound that belongs to the class of tetrahydropyrans It is characterized by the presence of a methoxybenzoyl group and a carbonitrile group attached to a tetrahydro-2H-pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methoxybenzoyl)tetrahydro-2H-pyran-4-carbonitrile typically involves the reaction of 2-methoxybenzoyl chloride with tetrahydro-2H-pyran-4-carbonitrile in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to ensure the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Methoxybenzoyl)tetrahydro-2H-pyran-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine group.

    Substitution: Nucleophilic substitution reactions can occur at the methoxybenzoyl group or the carbonitrile group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in anhydrous conditions.

Major Products Formed:

Scientific Research Applications

4-(2-Methoxybenzoyl)tetrahydro-2H-pyran-4-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(2-Methoxybenzoyl)tetrahydro-2H-pyran-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

    4-(4-Methoxybenzoyl)tetrahydro-2H-pyran-4-carbonitrile: Similar structure but with a different position of the methoxy group.

    Tetrahydro-2H-pyran-4-carbonitrile: Lacks the methoxybenzoyl group.

Uniqueness: 4-(2-Methoxybenzoyl)tetrahydro-2H-pyran-4-carbonitrile is unique due to the presence of both the methoxybenzoyl and carbonitrile groups, which confer specific chemical reactivity and potential biological activities. The combination of these functional groups in a tetrahydropyran ring system makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

4-(2-methoxybenzoyl)oxane-4-carbonitrile

InChI

InChI=1S/C14H15NO3/c1-17-12-5-3-2-4-11(12)13(16)14(10-15)6-8-18-9-7-14/h2-5H,6-9H2,1H3

InChI Key

UWIACZORNDGSJM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)C2(CCOCC2)C#N

Origin of Product

United States

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